B1578631 Alyteserin-2a

Alyteserin-2a

Cat. No.: B1578631
Attention: For research use only. Not for human or veterinary use.
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Description

Alyteserin-2a is a cationic, amphipathic α-helical peptide first isolated from the skin secretions of the midwife toad Alytes obstetricans . It exhibits dual biological activities: antimicrobial action (particularly against Gram-positive bacteria like Staphylococcus aureus, MIC: 50 µM) and insulinotropic effects (stimulating insulin release from pancreatic β-cells) . Its insulin-releasing activity is observed at concentrations as low as 30 nM in BRIN-BD11 cells, mediated through membrane depolarization and increased intracellular Ca²⁺ flux . Notably, this compound has low hemolytic activity (LC₅₀: 135 µM), making it a promising therapeutic candidate with reduced cytotoxicity .

Structural modifications have enhanced its potency: substituting Gly11, Ser14, and Asn15 with lysine residues (increasing cationicity) improved insulinotropic activity by 300–1000-fold, whereas increasing hydrophobicity (e.g., Thr8, Ala9, or Ala10 to tryptophan) reduced efficacy . Additionally, the analog [G11K,N15K]this compound demonstrated selective cytotoxicity against human tumor cell lines and immunomodulatory effects by suppressing anti-inflammatory cytokines IL-10 and TGF-β .

Scientific Research Applications

Antimicrobial Applications

Overview : Alyteserin-2a exhibits antimicrobial properties, particularly against Gram-negative and Gram-positive bacteria. Its potential as an antimicrobial agent is especially relevant in the context of rising antibiotic resistance.

Enhanced Antimicrobial Activity : Research has shown that modifications to this compound can significantly enhance its antimicrobial efficacy. For instance, analogues with increased cationicity demonstrated up to a 16-fold increase in potency against multidrug-resistant strains, such as Acinetobacter baumannii and Stenotrophomonas maltophilia .

Peptide Variant Minimum Inhibitory Concentration (MIC) Cytotoxicity (LC₅₀)
This compound32 µM185 µM
D-Lysine Substituted8 µM65 µM

These findings indicate that while enhancing antimicrobial activity, careful consideration must be given to cytotoxicity levels.

Insulinotropic Effects

Mechanism of Action : this compound has been shown to stimulate insulin release from pancreatic β-cells. At concentrations as low as 30 nm, it can increase insulin secretion significantly . This effect is mediated through membrane depolarization and an increase in intracellular calcium levels.

Case Study : In a study involving high-fat-fed mice, administration of a modified version of this compound resulted in improved glucose tolerance and enhanced insulin release post-glucose load .

Concentration (nm) Insulin Release (% of Basal)
30296 ± 26%
300Significant increase (p < 0.001)

Antitumor Potential

Research Insights : The structural flexibility of this compound limits its application as an antitumor agent. However, innovative approaches such as hydrocarbon stapling have been explored to enhance its stability and biological activity .

Antitumor Activity Evaluation : Modified peptides displayed improved helicity and protease resistance, leading to enhanced antitumor activity compared to the native peptide. For example, the stapled variant this compound-Sp3 exhibited significant improvements in biological activity, suggesting its potential as a lead compound for antitumor drug development .

Peptide Variant Helicity Improvement Antitumor Activity
This compoundBaselineLimited
This compound-Sp3SignificantEnhanced

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to elucidate the antimicrobial mechanism of Alyteserin-2a against Gram-negative bacteria?

To investigate this compound’s antimicrobial action, employ a combination of in vitro assays (e.g., minimum inhibitory concentration (MIC) determination) and biophysical techniques like fluorescence-based membrane depolarization assays. Include molecular dynamics simulations to model peptide-lipid bilayer interactions . Ensure replication of experiments across bacterial strains (e.g., E. coli, P. aeruginosa) to validate specificity. Document experimental conditions (pH, temperature, ionic strength) rigorously to ensure reproducibility .

Q. How should researchers design studies to assess this compound’s cytotoxicity in mammalian cells while ensuring data reliability?

Use standardized cell viability assays (e.g., MTT, LDH release) with triplicate technical replicates and include positive/negative controls (e.g., untreated cells, Triton X-100 lysed cells). Optimize peptide concentration ranges based on preliminary dose-response curves. Cross-validate results with apoptosis-specific markers (e.g., caspase-3 activation) to distinguish cytotoxic mechanisms . Address inter-experimental variability by repeating assays across independent cell passages .

Q. What structural characterization methods are critical for analyzing this compound’s conformation and stability?

Apply circular dichroism (CD) spectroscopy to assess secondary structure (α-helical content) in membrane-mimetic environments (e.g., SDS micelles). Complement with nuclear magnetic resonance (NMR) for residue-specific dynamics. For stability studies, use accelerated degradation assays (e.g., thermal stress, protease exposure) and monitor via high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can contradictory data on this compound’s therapeutic efficacy in solid tumors versus hematological malignancies be resolved?

Adopt a systems biology approach:

  • Perform transcriptomic profiling of cancer cell lines to identify this compound’s molecular targets.
  • Compare peptide uptake efficiency using flow cytometry in diverse tumor models.
  • Validate findings with in vivo xenograft studies, ensuring rigorous statistical power analysis (e.g., ANOVA with post-hoc Tukey tests) .
    Contradictions may arise from tumor microenvironment differences (e.g., pH, stromal interactions), necessitating microenvironment-mimetic 3D cell culture models .

Q. What strategies optimize this compound’s selectivity to minimize off-target effects in non-cancerous tissues?

Implement structure-activity relationship (SAR) studies:

  • Use alanine scanning mutagenesis to identify critical residues for anticancer activity.
  • Modify peptide charge/hydrophobicity via D-amino acid substitutions or PEGylation to enhance tumor specificity.
  • Validate selectivity using co-cultures of cancer/primary cells and in vivo biodistribution assays (e.g., radiolabeled peptide tracking) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling:

  • Measure peptide stability in serum via HPLC-MS.
  • Correlate in vitro IC50 values with in vivo plasma/tissue concentrations.
  • Adjust experimental design to account for immune modulation (e.g., cytokine profiling in animal models) .

Q. Methodological Guidance for Data Contradiction Analysis

Q. What frameworks are effective for reconciling conflicting results in this compound’s hemolytic activity across studies?

  • Meta-analysis : Aggregate data from published studies, applying random-effects models to account for heterogeneity.
  • Source scrutiny : Compare experimental variables (e.g., erythrocyte source, incubation time).
  • Controlled replication : Standardize protocols (e.g., heparinized blood collection, consistent hematocrit levels) .

Q. How can computational tools enhance the interpretation of this compound’s interaction with lipid bilayers?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and coarse-grained simulations (e.g., Martini force field) to model membrane disruption kinetics. Validate predictions with experimental data from surface plasmon resonance (SPR) or neutron reflectometry .

Q. Synthesis and Characterization Best Practices

Q. What purification protocols ensure high-purity this compound for reproducible bioactivity studies?

  • Solid-phase peptide synthesis (SPPS) : Use Fmoc chemistry with orthogonal protection groups.
  • Purification : Employ reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients.
  • Quality control : Verify purity (>95%) via MALDI-TOF MS and amino acid analysis .

Q. Future Directions and Knowledge Gaps

Q. What understudied aspects of this compound warrant prioritization in translational research?

  • Combinatorial therapies : Screen this compound with chemotherapeutics (e.g., doxorubicin) for synergistic effects.
  • Resistance mechanisms : Serial passage assays to identify mutations conferring peptide resistance.
  • Delivery systems : Develop nanoparticle-encapsulated formulations to enhance bioavailability .

Comparison with Similar Compounds

Alyteserin-2a belongs to a broader class of amphibian-derived peptides with overlapping biological roles. Below is a detailed comparison with structurally or functionally analogous peptides:

Brevinin-2-Related Peptide (B2RP)

  • Source : Mink frog (Lithobates septentrionalis) .
  • Structure : 21-mer cationic α-helical peptide.
  • Insulinotropic Activity: Induces insulin release at >1 µM in BRIN-BD11 cells. The analog [D4K]B2RP (Asp4→Lys substitution) enhanced potency to 0.3 µM .
  • Hemolytic Activity : LC₅₀ = 70 µM, higher toxicity than this compound .
  • Key Differences: B2RP’s double substitution (Asp4 + Leu18→Lys) increases toxicity (>1 µM), unlike this compound’s lysine substitutions, which enhance efficacy without toxicity .

PGLa-AM1

  • Source: Frog Xenopus amieti .
  • Structure : 22-mer cationic α-helical peptide.
  • Insulinotropic Activity: Active at >100 nM in BRIN-BD11 cells. Lysine substitutions (Ala14/Ala20→Lys) increased potency by 10-fold .
  • Hemolytic Activity : LC₅₀ >1000 µM, significantly lower cytotoxicity than this compound .
  • Key Differences :
    • PGLa-AM1’s larger size and higher LC₅₀ suggest better safety for systemic use.
    • Both peptides rely on cationicity for enhanced activity, but this compound’s smaller size (18 residues vs. 22) may improve tissue penetration .

Alyteserin-1c

  • Source : Alytes obstetricans (same as this compound) .
  • Structure : Cationic α-helical peptide with 19 residues.
  • Antimicrobial Activity : More potent against Gram-negative bacteria (e.g., Escherichia coli, MIC = 25 µM) compared to this compound’s Gram-positive selectivity .
  • Hemolytic Activity : LC₅₀ >100 µM, similar to this compound .
  • Key Differences: Alyteserin-1c lacks significant insulinotropic activity, highlighting functional divergence within the same peptide family .

Amolopin

  • Source : Structurally related to temporins and vespid chemotactic peptides .
  • Insulinotropic Activity: Stimulates insulin release in INS-1 cells independently of Ca²⁺ influx, unlike this compound’s Ca²⁺-dependent mechanism .

Tigerinin-1R

  • Source : Indian frog Hoplobatrachus tigerinus .
  • Structure : 12-residue peptide with a disulfide bond.
  • Insulinotropic Activity: Enhanced by tryptophan substitutions (increased hydrophobicity), contrasting with this compound’s sensitivity to hydrophobicity .
  • Key Differences :
    • Tigerinin-1R’s C-terminal lysine residues are critical for activity, whereas this compound’s N-terminal modifications drive efficacy .

Structural and Functional Insights

Parameter This compound B2RP PGLa-AM1 Tigerinin-1R
Length (residues) 18 21 22 12
Net Charge +3 (native) → +5 (analogs) +3 → +4 (D4K) +4 → +6 (Ala14/Ala20→Lys) +2
Insulin Release EC₅₀ 30 nM 0.3 µM (D4K analog) 10 nM (analogs) 5 µM
Hemolytic LC₅₀ 135 µM 70 µM >1000 µM >100 µM
Key Modification Lys substitutions (↑ cationicity) Lys substitutions (↑ potency) Lys substitutions (↑ potency) Trp substitutions (↑ hydrophobicity)

Properties

bioactivity

Antibacterial

sequence

ILGKLLSTAAGLLSNL

Origin of Product

United States

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